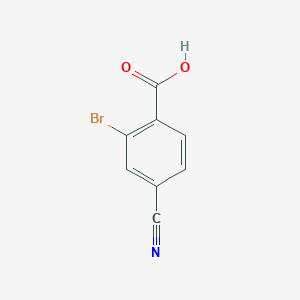

![molecular formula C6H6N4OS2 B1359884 3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-1,2,4-oxadiazole CAS No. 1119452-70-8](/img/structure/B1359884.png)

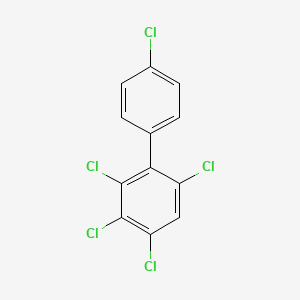

3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-1,2,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-1,2,4-oxadiazole, commonly referred to as MTDO, is a heterocyclic organic compound that has been studied for its potential applications in the field of scientific research. MTDO is a sulfur-containing heterocycle that is composed of five atoms of carbon, one atom of oxygen, one atom of sulfur, and two nitrogen atoms. It is an important intermediate in the synthesis of various pharmaceuticals, and its unique properties have made it an attractive target for research.

Scientific Research Applications

Nematocidal Activity

One notable application of 1,2,4-oxadiazole derivatives, which include compounds like 3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-1,2,4-oxadiazole, is in nematocidal activity. Research has shown that these compounds, specifically those with a 1,3,4-thiadiazole amide group, exhibit significant nematocidal activities. For instance, specific derivatives demonstrated higher mortality rates in nematodes compared to commercial nematicides, indicating their potential as lead compounds for developing new nematicides (Liu, Wang, Zhou, & Gan, 2022).

Fungicidal Activity

The 1,3,4-oxadiazole derivatives also show promise in fungicidal applications. Studies involving these compounds have identified significant fungicidal activity against diseases like rice sheath blight. The structure-activity relationships of these compounds have been explored to enhance their effectiveness against fungal diseases (Chen, Li, & Han, 2000).

Antimicrobial Properties

These derivatives have been researched for their antimicrobial properties as well. Synthesis under specific conditions, such as microwave irradiation, has yielded compounds with notable antibacterial and antifungal activities. This highlights their potential use in developing new antimicrobial agents (Gomha & Riyadh, 2011).

Properties

IUPAC Name |

3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4OS2/c1-4-8-9-6(13-4)12-2-5-7-3-11-10-5/h3H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHLOJPHPIZXVQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)SCC2=NOC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.